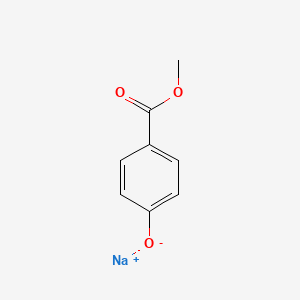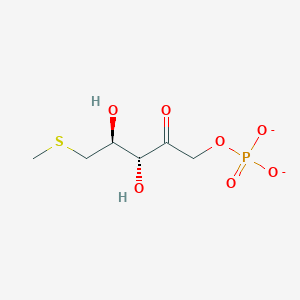
Methylparaben sodium
Overview
Description
Scientific Research Applications
Methylparaben sodium is widely used in scientific research due to its preservative properties :
Chemistry: Used as a standard preservative in chemical formulations to prevent microbial growth.
Biology: Employed in biological research to maintain the sterility of biological samples and culture media.
Medicine: Utilized in pharmaceutical formulations to extend the shelf life of medications by preventing microbial contamination.
Industry: Commonly used in the cosmetics and food industries as a preservative to ensure product safety and longevity.
Mechanism of Action
Target of Action
Methylparaben sodium, also known as Sodium 4-(methoxycarbonyl)phenolate, is primarily used as a preservative in various industries, including pharmaceuticals, food, and textiles . It targets a broad spectrum of microbes, preventing the growth of bacteria and mold in products that would otherwise be susceptible to microbial growth .
Mode of Action
The mode of action of this compound involves interfering with cellular membrane transfer processes and inhibiting the synthesis of DNA, RNA, and enzymes in bacterial cells . This disruption of essential cellular functions effectively inhibits microbial growth, preserving the integrity of the products in which it is used .
Biochemical Pathways
This compound is produced by the esterification of p-hydroxybenzoic acid and methanol . This process results in the formation of the methyl ester of 4-hydroxybenzoic acid, a compound that belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters . These are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its antimicrobial efficacy can be affected by the pH of the product it is preserving . Additionally, the presence of parabens in ecosystems is mainly related to wastewater discharges . This highlights the importance of considering environmental factors when assessing the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of methylparaben sodium involves the reaction of methyl p-hydroxybenzoate with sodium hydroxide. The process typically includes the following steps :
- Methyl p-hydroxybenzoate is added to a reaction vessel.
- Sodium hydroxide, in an amount 1.05 times that of methyl p-hydroxybenzoate, is slowly added dropwise.
- The reaction mixture is stirred for 1 hour at room temperature.
- After the reaction is complete, the mixture is allowed to crystallize.
- The product is then centrifugally filtered and vacuum dried to obtain the final this compound product.
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The key advantages of this method include simplicity, cost-effectiveness, and environmental friendliness, as it does not produce waste water, waste gas, or industrial residue .
Chemical Reactions Analysis
Types of Reactions: Methylparaben sodium undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form methylparaben and sodium hydroxide.
Esterification: this compound can react with alcohols to form esters.
Oxidation and Reduction: While this compound is relatively stable, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water and mild acidic or basic conditions.
Esterification: Alcohols and acidic catalysts.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired reaction.
Major Products Formed:
Hydrolysis: Methylparaben and sodium hydroxide.
Esterification: Various esters depending on the alcohol used.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Comparison with Similar Compounds
Ethylparaben: Ethyl 4-hydroxybenzoate.
Propylparaben: Propyl 4-hydroxybenzoate.
Butylparaben: Butyl 4-hydroxybenzoate.
Methylparaben sodium stands out due to its balance of antimicrobial efficacy and solubility, making it a versatile preservative in various applications.
Properties
IUPAC Name |
sodium;4-methoxycarbonylphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3.Na/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,9H,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESXGULMKCKJCC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7O3Na, C8H7NaO3 | |
| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99-76-3 (Parent) | |
| Record name | Methylparaben sodium [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1042156 | |
| Record name | Methylparaben sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, hygroscopic powder | |
| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
5026-62-0 | |
| Record name | Methylparaben sodium [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005026620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylparaben sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-(methoxycarbonyl)phenolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLPARABEN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6K9C2NHK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
The white precipitate formed by acidifying with hydrochloric acid a 10 % (w/v) aqueous solution of the sodium derivative of methylp-hydroxybenzoate (using litmus paper as indicator) shall, when washed with water and dried at 80 °C for two hours, have a melting range of 125 °C to 128 °C | |
| Record name | SODIUM METHYL p-HYDROXYBENZOATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(2-Phenoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260374.png)
![2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B1260375.png)




![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-amine](/img/structure/B1260385.png)



![2-[[4-(5-Chloro-2-ethoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260390.png)


